![molecular formula C12H16O7 B584027 Tri-O-acetyl-D-[2-13C]galactal CAS No. 478518-76-2](/img/structure/B584027.png)

Tri-O-acetyl-D-[2-13C]galactal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tri-O-acetyl-D-[2-13C]galactal is a product used for proteomics research . It is an important intermediate used in liquid and solid phase synthesis of oligosaccharides .

Synthesis Analysis

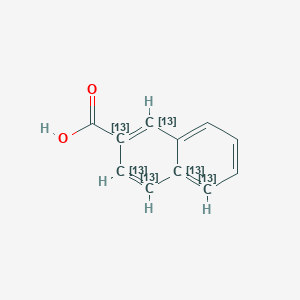

The synthesis of this compound involves various reactions. For instance, the azidonitration reaction of Tri-O-acetyl-D-galactal with excess ceric ammonium nitrate and sodium azide in acetonitrile produced 2-azido-1-nitrate addition products . Another synthesis method involves the use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides .Molecular Structure Analysis

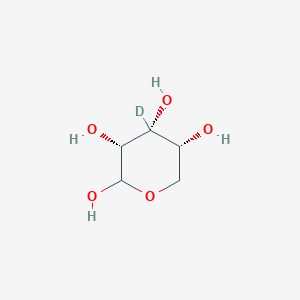

The molecular formula of this compound is C11H16O7 . The molecular weight is 273.25 . More detailed structural analysis can be obtained through high-resolution 1H NMR and 13C NMR spectroscopic and single crystal X-ray structural analyses .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, the azidochrolination reaction of Tri-O-acetyl-D-galactal has been frequently used in the synthesis of complex oligosaccharides containing aminosugars . Another reaction involves the use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various analytical techniques. For instance, 1H NMR and 13C NMR spectroscopy, mass spectrometry, or elemental analysis can be used .Scientific Research Applications

Structural Analysis and Conformation

Tri-O-acetyl-D-[2-13C]galactal has been a subject of interest for its structural properties and potential applications in synthesizing complex molecules. A study by Srinivas et al. (2004) utilized high-resolution 1H NMR and 13C NMR spectroscopy along with single-crystal X-ray structural analyses to investigate the solution and solid-state structure of a derivative of this compound. This analysis revealed insights into the compound's conformation and interactions in the solid state, which are crucial for understanding its chemical behavior and potential applications in materials science and molecular synthesis (Srinivas et al., 2004).

Catalytic Transformations for Synthetic Applications

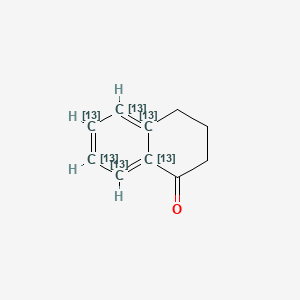

Another research area focuses on catalytic transformations using this compound. Simelane et al. (2014) explored the use of aluminum triflate catalysis to convert this compound into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans. This study highlights the compound's versatility in organic synthesis, providing a pathway to synthesize chiral chromenes or chromans under different conditions, thereby expanding the toolkit for synthetic chemists (Simelane et al., 2014).

Safe and Scalable Synthesis of Building Blocks

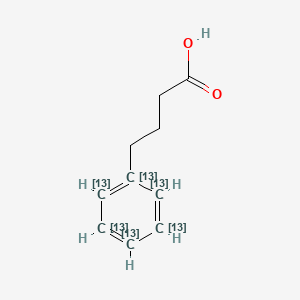

In a significant advancement for carbohydrate synthesis, Guberman et al. (2019) developed a safe and scalable continuous flow azidophenylselenylation of this compound. This method addresses the challenges of poor reproducibility and the use of potentially hazardous azides, presenting a streamlined approach to produce galactosamine building blocks efficiently. This work not only improves the safety and scalability of synthesizing these crucial components but also minimizes the environmental impact of the process (Guberman et al., 2019).

Exploring New Synthetic Pathways

The compound's role extends into the exploration of new synthetic pathways. Cheshev et al. (2006) demonstrated the multi-gram epoxidation of D-galactal derivatives, including this compound, to achieve high yield and selectivity in forming 1,2-anhydrosugars. This method exemplifies the compound's utility in synthesizing derivatives that are pivotal in various biochemical applications, including drug development and biomolecule labeling (Cheshev et al., 2006).

Mechanism of Action

Target of Action

Tri-O-acetyl-D-[2-13C]galactal is a complex compound used in proteomics research

Mode of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.

Biochemical Pathways

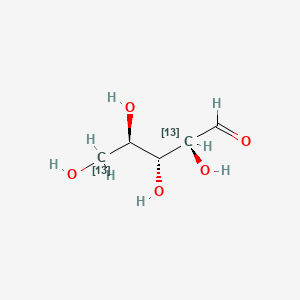

This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection and inflammation, and protein folding.

Result of Action

As a building block for the synthesis of oligosaccharides , it can be inferred that the compound may play a role in the processes where oligosaccharides are involved.

Safety and Hazards

properties

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-XDNQYBAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)